Sansevistatin 2

Description

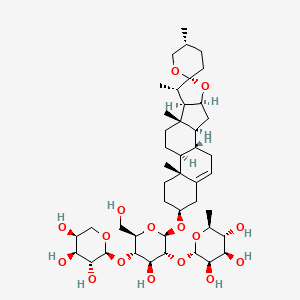

Structure

2D Structure

Properties

Molecular Formula |

C44H70O16 |

|---|---|

Molecular Weight |

855 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |

InChI Key |

HSOMTBUZSIVDQK-IPKCVOQPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |

Synonyms |

sansevistatin 2 |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Sansevistatin 2

Bioactivity-Directed Isolation Procedures from Plant Extracts

The journey to isolating Sansevistatin 2 begins with a process known as bioactivity-directed fractionation. This approach uses a biological assay to guide the separation process, ensuring that the fractions with the desired activity are pursued.

This compound, along with Sansevistatin 1 and Sansevierin A, was isolated from the methanol-dichloromethane extract of the African plant Sansevieria ehrenbergii. nih.govacs.orgresearchgate.netacs.org The initial extracts showed inhibitory activity against the P388 lymphocytic leukemia cell line, which served as the bioassay to guide the isolation. nih.govacs.orgresearchgate.netacs.org

The extraction process involved treating the plant material with a mixture of methanol (B129727) and dichloromethane (B109758). acs.org The resulting crude extract was then partitioned between different solvents to separate compounds based on their polarity. Specifically, the extract was separated into dichloromethane and methanol-water phases. The methanol-water fraction, which showed significant bioactivity, was further subjected to a series of chromatographic separations. acs.org This bioactivity-guided approach ensures that the purification process is focused on the compounds responsible for the observed biological effects.

Chromatographic Separation Techniques for Purification

Following the initial extraction and partitioning, a series of chromatographic techniques are essential for the purification of this compound to homogeneity. acs.orgresearchgate.netacs.org While the specific details of every column used for this compound are not exhaustively documented in the primary literature, the general approach for saponin (B1150181) isolation typically involves a combination of the following:

Column Chromatography: This is a fundamental technique used for the initial separation of the complex mixture in the active extract. Different stationary phases, such as silica (B1680970) gel or reversed-phase C18 material, are used with a gradient of solvents to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For the final purification steps, HPLC is indispensable. sigmaaldrich.comresearchgate.net It offers higher resolution and efficiency compared to standard column chromatography. Reversed-phase HPLC, often with a C18 column, is commonly employed for the separation of saponins (B1172615). The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. sigmaaldrich.com

The combination of these techniques, guided by the bioassay results, allowed for the isolation of pure this compound from the complex plant extract. acs.orgresearchgate.netacs.org

Spectroscopic Characterization for Structural Determination

Once isolated, the determination of the chemical structure of this compound relies heavily on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

NMR spectroscopy is the cornerstone for elucidating the structure of complex organic molecules like this compound. nih.govacs.orgresearchgate.netacs.orgmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for piecing together the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For saponins, characteristic signals in the ¹H NMR spectrum can indicate the presence of the steroidal aglycone and sugar moieties. mdpi.com

2D NMR: These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments, such as the sugar units to the aglycone. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. acs.orgresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular weight of this compound, allowing for the determination of its molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule, such as the sequence of sugar units in the saponin. ekb.eg

The combination of NMR and MS data is often required for the unambiguous structural elucidation of novel natural products. intertek.com

Other Spectroscopic Methods in Structural Analysis

While NMR and MS are the primary tools, other spectroscopic methods can provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are present in the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can indicate the presence of chromophores (light-absorbing groups) within the molecule.

Chemical Methods for Structural Confirmation

In addition to spectroscopic methods, chemical reactions can be used to confirm the structure of this compound. nih.govacs.orgresearchgate.netacs.org

Acid Hydrolysis: This is a classical method used to break the glycosidic bonds in saponins, releasing the aglycone (the non-sugar part) and the individual sugar units. mdpi.com The identity of the aglycone and the monosaccharides can then be determined by comparing them with authentic standards, often using chromatographic and spectroscopic techniques. This method helps to confirm the nature of the sugar components and their attachment to the steroidal backbone.

Biosynthesis and Metabolic Pathways of Sansevistatin 2

Proposed Biosynthetic Precursors (e.g., Cholesterol Pathway for Steroidal Sapogenins)

The biosynthesis of all steroidal saponins (B1172615), including Sansevistatin 2, originates from the isoprenoid pathway. mdpi.comnih.gov The initial stages involve the synthesis of the 30-carbon compound 2,3-oxidosqualene (B107256) via the mevalonate (B85504) (MVA) pathway in the cytosol and potentially the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comnih.gov

In plants, 2,3-oxidosqualene is a critical branch point. While it is primarily cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the precursor for most plant sterols like sitosterol (B1666911) and campesterol, it can also be cyclized to form other triterpenoid (B12794562) backbones. nih.gov For steroidal saponins, the pathway proceeds from cycloartenol to produce the 27-carbon sterol, cholesterol. nih.gov Cholesterol is now widely recognized as the key precursor for the C27 steroidal sapogenin core. mdpi.comnih.govnih.gov The transformation from cholesterol into the diverse range of sapogenins involves a series of oxidative modifications on the sterol skeleton and side chain. mdpi.comnih.gov

The formation of the characteristic spirostanol (B12661974) structure of this compound involves oxidations at carbons C-16, C-22, and C-26 of the cholesterol precursor. nih.gov This series of reactions leads to the formation of a furostanol intermediate, which is then converted into the thermodynamically more stable spirostanol skeleton by the closure of the F-ring. nih.govoup.com

Enzymatic Transformations and Glycosylation Processes

The conversion of cholesterol into the final saponin (B1150181) structure is catalyzed by two major classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). researchgate.netfuture4200.com

Enzymatic Transformations: CYPs are responsible for the hydroxylation and oxidation reactions that modify the cholesterol backbone to create the sapogenin. researchgate.net Although the specific CYPs for this compound biosynthesis are unknown, research in other steroidal saponin-producing plants has identified key CYP families involved in these modifications. For instance, CYP90B and CYP94 families are implicated in the critical C-22 and C-26 hydroxylation steps, respectively. nih.govoup.com The hydroxylation at C-16 is another crucial step, often catalyzed by enzymes from the CYP72A family. mdpi.comoup.com These oxidative steps create the necessary functional groups for subsequent glycosylation and for the formation of the furostanol ring system. nih.gov

The conversion from a furostanol saponin to a spirostanol saponin like this compound is a key enzymatic step. This is catalyzed by a furostanol glycoside 26-O-β-glucosidase (F26G), which cleaves the glucose unit at the C-26 position of the furostanol precursor, leading to the spontaneous cyclization to form the spiroketal side chain (the E/F rings) of the spirostanol. mdpi.comoup.comkobe-u.ac.jp

Glycosylation Processes: Glycosylation is the final and crucial stage in the biosynthesis, where sugar moieties are attached to the sapogenin core, a process mediated by UGTs. researchgate.netresearchgate.net This process is responsible for the vast diversity and many of the biological activities of saponins. researchgate.net UGTs transfer a sugar molecule, typically from a UDP-sugar donor like UDP-glucose, to an acceptor molecule—in this case, the steroidal sapogenin. researchgate.netnih.gov

The glycosylation of steroidal saponins is often a sequential process. The first sugar is typically attached to the C-3 hydroxyl group of the sapogenin by a sterol 3-β-glucosyltransferase (S3GT). oup.comresearchgate.net Subsequent sugar units are then added to this initial sugar to form branched or linear oligosaccharide chains. Different UGTs exhibit specificity for the acceptor molecule, the position of attachment, and the type of sugar transferred. nih.gov In Dracaena and Sansevieria species, common sugar units include β-D-glucopyranosyl, α-L-rhamnopyranosyl, α-L-arabinopyranosyl, and β-D-xylopyranosyl. nih.govbiointerfaceresearch.com The specific sequence and linkage of these sugars are determined by a suite of specific UGTs. mdpi.comnih.gov

Genetic and Molecular Aspects of Saponin Biosynthesis

The genetic framework underlying steroidal saponin biosynthesis is complex and, like the enzymatic pathway, has been primarily studied in model species rather than Sansevieria directly. mdpi.com Research indicates that the genes encoding the biosynthetic enzymes are often part of large, expanded gene families. mdpi.com

The genes for CYPs and UGTs exist as extensive multigene families within plant genomes, and gene duplication events are thought to have provided the raw genetic material for the evolution of new functions, leading to the vast diversity of saponins. mdpi.com For instance, specific subfamilies of CYPs (like CYP90, CYP94, CYP72A) and UGTs (like UGT73, UGT80) show significant expansion in saponin-producing plants, suggesting their crucial role in the evolution of these metabolic pathways. mdpi.com

In some plants, genes for a specific metabolic pathway are organized into biosynthetic gene clusters (BGCs). This co-localization facilitates the co-inheritance and co-regulation of the genes required to produce a particular compound. nih.gov While BGCs for steroidal glycoalkaloids (structurally related compounds) have been identified in solanaceous plants, their existence for steroidal saponins in monocots is an active area of research. nih.gov

The regulation of these biosynthetic genes is controlled by transcription factors (TFs). In the related steroidal glycoalkaloid pathway in tomato, a TF known as GAME9 (GLYCOALKALOID METABOLISM 9) has been shown to be a key regulator. mdpi.com It is plausible that similar TFs regulate the expression of the saponin biosynthetic genes in Sansevieria and related species, coordinating the plant's production of these defensive compounds in response to developmental or environmental cues. mdpi.com

Table of Mentioned Compounds

Biological Activities and Molecular Mechanisms of Sansevistatin 2

Overview of Broad-Spectrum Biological Activities

Sansevistatin 2, a spirostanol (B12661974) saponin (B1150181) isolated from Sansevieria ehrenbergii, has demonstrated a range of biological activities in preclinical studies. researchgate.netnih.gov This natural compound is noted for its potential as an anticancer and antimicrobial agent. researchgate.netmdpi.com Its broad-spectrum bioactivities also include anti-inflammatory and antibacterial properties. mdpi.com

The primary focus of research on this compound has been its cytotoxic effects against various cancer cell lines. researchgate.netnih.govuj.edu.pl Beyond its anticancer potential, this compound has exhibited notable antimicrobial activity, particularly against pathogenic fungi. researchgate.netnih.gov Specifically, it has shown potent effects against Candida albicans and Cryptococcus neoformans. uj.edu.plnih.gov Some research also indicates activity against certain Gram-positive bacteria. uj.edu.pl The diverse biological profile of this compound suggests its potential as a lead compound for the development of new therapeutic agents. mdpi.com

Anticancer and Cytotoxic Mechanisms

The anticancer properties of this compound are a significant area of investigation, with studies focusing on its cytotoxic effects and the underlying molecular mechanisms. mdpi.comuj.edu.pl As a member of the steroidal saponin class, its mode of action is thought to involve multiple cellular pathways. mdpi.comnih.gov

Cytotoxic Effects in Experimental Models

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines in various experimental models. researchgate.netnih.govuj.edu.pl Bioactivity-directed isolation studies have confirmed that this compound is a potent inhibitor of cancer cell growth. researchgate.netnih.gov Its cytotoxic efficacy has been quantified in several cancer cell lines, showcasing its potential as an antineoplastic agent. uj.edu.plsmujo.id

The compound's activity has been evaluated against cell lines representing different types of cancer, including leukemia, pancreatic cancer, breast cancer, central nervous system cancer, non-small cell lung cancer, colon cancer, and prostate cancer. uj.edu.pl The half-maximal inhibitory concentration (IC50) and the median growth inhibitory concentration (GI50) values have been reported for several of these cell lines, indicating a broad range of cytotoxic potency. nih.govuj.edu.pl For instance, this compound has shown notable activity against the P388 murine lymphocytic leukemia cell line. researchgate.netnih.gov

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (μg/mL) | Reference |

|---|---|---|---|---|

| P388 | Murine Lymphocytic Leukemia | GI50 | 1.7 | uj.edu.pl |

| BXPC-3 | Pancreatic Cancer | GI50 | 0.93 | uj.edu.pl |

| MCF-7 | Breast Cancer | GI50 | 0.62 | uj.edu.pl |

| SF-268 | CNS Cancer | GI50 | 0.68 | uj.edu.pl |

| NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 0.26 | uj.edu.plsmujo.id |

| KM20L2 | Colon Cancer | GI50 | 0.22 | uj.edu.plsmujo.id |

| DU-145 | Prostate Cancer | GI50 | 0.42 | uj.edu.plsmujo.id |

Cellular Target Identification and Interaction

The precise cellular targets of this compound are not yet fully elucidated. However, based on the known mechanisms of steroidal saponins (B1172615), it is hypothesized that its cytotoxic effects may stem from interactions with the cell membrane. uj.edu.pl Saponins, in general, are known to interact with cholesterol in the cell membrane, leading to pore formation, increased permeability, and eventual cell lysis. nih.govuj.edu.pl This disruption of membrane integrity is a potential mechanism for the observed cytotoxicity. nih.gov

Further research is needed to identify specific protein targets or other intracellular molecules with which this compound may interact to exert its anticancer effects. mdpi.com

Cell Cycle Modulation

While direct studies on the effect of this compound on the cell cycle are limited, the broader class of steroidal saponins has been shown to induce cell cycle arrest in cancer cells. smujo.idtaylorfrancis.com This is a common mechanism for anticancer compounds, as halting the cell cycle can prevent proliferation and lead to cell death. researchgate.net Some saponins have been observed to arrest cells in the G1 phase of the cell cycle. acs.org However, the specific phase of the cell cycle that may be targeted by this compound and the key regulatory proteins involved require further investigation.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents eliminate cancer cells. smujo.id Steroidal saponins are known to induce apoptosis in various cancer cell lines. mdpi.comtaylorfrancis.com The cytotoxic effects of saponins are often attributed to the initiation of apoptotic pathways. uj.edu.pluj.edu.pl

The process of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death. nih.gov For steroidal saponins, mechanisms such as the disruption of the mitochondrial membrane potential and the release of cytochrome c have been observed, suggesting an involvement of the intrinsic pathway. uj.edu.pl While it is plausible that this compound induces apoptosis, the specific pathways and molecular players, such as the Bcl-2 family proteins and caspases, that are modulated by this compound have not yet been specifically determined. nih.gov

Microtubule Dynamics and Interaction

Some natural products exert their anticancer effects by interfering with microtubule dynamics, which is crucial for cell division, motility, and intracellular transport. smujo.id Certain saponins have been reported to disrupt microtubules and actin filaments within cells. uj.edu.pl For instance, some taccalonolides, a class of steroidal compounds, are known microtubule stabilizers. researchgate.netnih.gov In silico docking studies with other spirostanol saponins have suggested a potential affinity for tubulin, the building block of microtubules. nih.gov However, there is currently no direct evidence from experimental studies to confirm that this compound directly binds to or alters microtubule dynamics. Further research is required to explore this as a potential mechanism of its cytotoxic action.

Signal Transduction Pathway Modulation

The precise mechanisms by which this compound modulates intracellular signal transduction pathways are not yet well-elucidated in scientific literature. Signal transduction involves the transfer of a signal from the exterior of a cell to its interior, often through a series of molecular switches, such as phosphorylation by kinases, ultimately leading to a specific cellular response. berkeley.edu While many natural compounds, including other saponins, are known to exert their biological effects by interfering with specific signaling cascades, detailed studies identifying the specific pathways targeted by this compound are not extensively covered in available research. nih.govunivr.itnih.gov Further in-depth mechanistic studies are required to determine how this compound interacts with cellular signaling components to produce its observed biological effects. ontosight.ai

Antimicrobial and Antifungal Efficacy

This compound has demonstrated notable antimicrobial activity, particularly against pathogenic fungi. nih.govacs.org Saponins, in general, are recognized for their antimicrobial properties, which are often attributed to their ability to interact with cell membrane sterols, leading to pore formation and loss of membrane integrity. nih.gov

Research has confirmed that this compound exhibits inhibitory effects against the growth of significant fungal pathogens. nih.govacs.org Bioactivity-directed isolation studies of compounds from Sansevieria ehrenbergii identified this compound as having activity against both Candida albicans and Cryptococcus neoformans. nih.govacs.org These fungi are responsible for a range of human infections, particularly in immunocompromised individuals. nih.govubc.ca The antifungal properties of this compound and related saponins suggest their potential as lead compounds for the development of new antifungal agents. nih.govacs.org

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Activity Reported | Source |

| Candida albicans | Inhibitory activity observed. nih.govacs.org | Pettit et al. (2005) |

| Cryptococcus neoformans | Inhibitory activity observed. nih.govacs.org | Pettit et al. (2005) |

This compound has been reported to possess antibacterial properties. ontosight.ai While specific data on the spectrum of activity for the isolated compound is limited, studies on extracts from plants of the Sansevieria genus, from which this compound is derived, have shown efficacy against various bacterial strains. cabidigitallibrary.org For instance, ethanolic extracts of Sansevieria cylindrica have demonstrated inhibitory zones against Staphylococcus aureus and Pseudomonas aeruginosa. cabidigitallibrary.orgresearchgate.net These findings support the potential of compounds within this genus, including this compound, as sources for new antibacterial agents. ontosight.ai

Table 2: Antibacterial Activity of Sansevieria Extracts

| Bacterial Strain | Plant Extract | Observed Effect |

| Staphylococcus aureus | Sansevieria cylindrica | Inhibition of growth observed. cabidigitallibrary.orgresearchgate.net |

| Pseudomonas aeruginosa | Sansevieria cylindrica | Inhibition of growth observed. cabidigitallibrary.orgresearchgate.net |

| Escherichia coli | Sansevieria cylindrica | Less activity compared to other strains. cabidigitallibrary.orgresearchgate.net |

Note: The data in this table refers to crude plant extracts and not the isolated this compound compound.

Inhibition of Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans)

Anti-inflammatory Properties and Mechanistic Insights

This compound is suggested to have anti-inflammatory effects, a characteristic reported for many saponins. ontosight.ainih.gov Plant-derived extracts rich in saponins and other phytochemicals are known to counteract inflammation by modulating inflammatory pathways. mdpi.com For example, some phytochemicals can suppress the production of pro-inflammatory cytokines. nih.govmdpi.com However, specific mechanistic studies detailing how this compound exerts its potential anti-inflammatory action, such as its effect on cytokine production or inflammatory enzyme activity, are not yet available in the reviewed literature. Further research is necessary to confirm these properties and understand the underlying molecular mechanisms. ontosight.ai

Other Reported Biological Effects

In addition to its antimicrobial and potential anti-inflammatory activities, this compound has been evaluated for other biological effects. Notably, it has demonstrated cytotoxic activity against various cancer cell lines. ontosight.ai In a study evaluating several saponins from Sansevieria ehrenbergii, this compound was found to cause inhibition of cancer cell growth in a panel of human cancer cell lines and against the P388 lymphocytic leukemia cell line. nih.govacs.org This suggests its potential as a lead compound in the development of anticancer drugs. ontosight.ai

Synthetic Approaches and Analog Development for Sansevistatin 2

Semisynthesis Strategies for Structural Diversification

Semisynthesis, which utilizes a readily available natural product as a starting material, offers a practical approach to generate structural analogs of complex molecules like Sansevistatin 2. This strategy is particularly advantageous when the total synthesis is lengthy and low-yielding. For spirostanol (B12661974) saponins (B1172615), diversification is often focused on modifying the glycosidic moiety or the steroidal aglycone.

One common semisynthetic approach involves the selective hydrolysis of the sugar chain, followed by the enzymatic or chemical introduction of different sugar units. This allows for the exploration of structure-activity relationships (SAR) related to the carbohydrate portion of the molecule. For instance, studies on other cytotoxic saponins have shown that the type, number, and linkage of sugar residues significantly influence biological activity. thieme-connect.comjst.go.jp

Another avenue for semisynthesis is the chemical modification of the aglycone. Functional groups on the steroidal backbone, such as hydroxyl groups, can be targeted for reactions like oxidation, esterification, or etherification. These modifications can alter the molecule's polarity, lipophilicity, and interaction with biological targets.

Table 1: Potential Semisynthetic Modifications of this compound

| Modification Site | Potential Reaction | Desired Outcome |

| Oligosaccharide Chain | Selective glycosylation/deglycosylation | Explore SAR of the sugar moiety, improve solubility |

| Aglycone Hydroxyl Groups | Oxidation, acylation, alkylation | Modulate lipophilicity, enhance target binding |

| Spirostan F-ring | Ring opening/modification | Investigate the role of the spiroketal in cytotoxicity |

Total Synthesis of this compound and Complex Analogues

While no total synthesis of this compound has been reported in the literature to date, the synthesis of other complex spirostanol saponins provides a roadmap for how such an endeavor might be approached. The total synthesis of a molecule like this compound would be a significant undertaking, requiring a convergent strategy where the steroidal aglycone and the oligosaccharide are synthesized separately and then coupled.

The synthesis of the aglycone would likely start from a commercially available steroid precursor. The construction of the characteristic spiroketal F-ring is a key challenge in the synthesis of spirostanol saponins. Various methods have been developed for this purpose, often involving the cyclization of a precursor with an open side chain. nih.govacs.org

The synthesis of the branched oligosaccharide chain would require a carefully planned sequence of glycosylation reactions with appropriate protecting groups to ensure the correct stereochemistry and linkage of the sugar units. acs.org The final step would be the glycosylation of the synthesized aglycone with the oligosaccharide to yield this compound. The synthesis of the saponin (B1150181) gitonin, for example, employed a cascade two-step glycosylation to construct the sugar chain. nih.gov

The development of a total synthesis route would not only provide access to this compound but also enable the synthesis of complex analogs that are inaccessible through semisynthesis, allowing for more extensive exploration of the molecule's pharmacophore.

Chemical Modification for Enhanced Potency or Targeted Selectivity

The modification of natural products to enhance their therapeutic properties is a cornerstone of drug discovery. For this compound, chemical modifications could be aimed at increasing its cytotoxic potency against cancer cells while reducing its toxicity towards normal cells, thereby improving its therapeutic index.

Structure-activity relationship studies on various spirostanol saponins have revealed that minor structural changes can lead to significant differences in biological activity. jst.go.jpmdpi.com For example, the nature of the sugar at the C-3 position of the aglycone has been shown to be critical for the cytotoxicity of some saponins. thieme-connect.com Altering the sugar chain of this compound could therefore be a fruitful strategy.

Furthermore, modifications to the aglycone can also impact potency and selectivity. The introduction of specific functional groups could enhance interactions with a biological target or alter the molecule's pharmacokinetic properties. For instance, creating derivatives with increased water solubility could be beneficial for potential therapeutic applications.

Rational Design and Synthesis of this compound Derivatives

Rational drug design, guided by an understanding of the target and the ligand's SAR, can be a powerful tool for developing improved analogs of this compound. Although the specific molecular target of this compound is not yet fully elucidated, computational modeling and docking studies could be employed to predict how derivatives might interact with potential protein targets.

Based on the known SAR of other cytotoxic spirostanol saponins, several design strategies for this compound derivatives can be proposed. These include:

Glycosylation pattern modification: Synthesizing analogs with different sugars, or a varied number and arrangement of sugars, to probe the importance of the carbohydrate moiety for activity. mdpi.com

Aglycone modification: Introducing substituents at various positions on the steroid nucleus to enhance potency or alter physical properties.

Hybrid molecules: Conjugating this compound or its aglycone to other molecules, such as targeting ligands, to direct the cytotoxic agent specifically to cancer cells.

The synthesis of these rationally designed derivatives would rely on the synthetic methodologies discussed previously, including both semisynthesis from the natural product and total synthesis for more complex structures.

Table 2: Research Findings on Related Spirostanol Saponin Modifications

| Original Compound | Modification | Effect on Cytotoxicity | Reference |

| Gitonin | Removal of a terminal galactose | No decrease in activity | nih.gov |

| Paris Saponins | Terminal rhamnose at C-3 | Essential for high cytotoxicity | thieme-connect.com |

| Yucca Saponins | Absence of aglycone oxygenation | Correlated with higher activity | mdpi.com |

These findings from related compounds underscore the potential for enhancing the biological profile of this compound through targeted chemical modifications.

Research Gaps and Future Academic Research Directions for Sansevistatin 2

Comprehensive Mechanistic Elucidation at the Molecular Level

Initial studies have successfully demonstrated that Sansevistatin 2 exhibits cytotoxic effects against a variety of human cancer cell lines, including P388 lymphocytic leukemia, pancreatic (BXPC-3), breast (MCF-7), and lung (NCI-H460) cancer cells. nih.govnih.gov Furthermore, it has shown antimicrobial activity, particularly against the pathogenic fungi Candida albicans and Cryptococcus neoformans. nih.gov

However, a significant research gap exists in the detailed understanding of its mechanism of action at the molecular level. For saponins (B1172615) in general, it is proposed that their biological activity stems from their ability to interact with cholesterol in cell membranes, leading to the formation of pores, increased membrane permeability, and eventual cell lysis. nih.govuj.edu.pl The glycoside (sugar) portion of the saponin (B1150181) molecule is considered essential for this cytotoxic activity. nih.govjst.go.jp

Future research must move beyond these general hypotheses to pinpoint the specific molecular targets of this compound. Key unanswered questions include:

Does this compound preferentially interact with specific membrane proteins or lipid rafts?

Does it induce apoptosis, and if so, which specific intracellular signaling pathways (e.g., caspase activation) are triggered?

Beyond membrane disruption, does it inhibit specific enzymes or transcription factors crucial for cancer cell survival or fungal growth?

Investigating these questions through techniques like differential gene expression analysis, proteomics, and specific enzyme inhibition assays will be crucial for a comprehensive mechanistic understanding.

Advanced Biosynthetic Pathway Investigations and Enzymatic Engineering

The general biosynthetic pathway for steroidal saponins is understood to originate from cholesterol, which undergoes a series of oxidative modifications to form the characteristic spiroacetal or hemiacetal structures. nih.gov However, the specific enzymatic steps and genetic underpinnings that lead to the unique structure of this compound within Sansevieria ehrenbergii are entirely unknown. This lack of knowledge represents a major gap in the fields of plant biochemistry and metabolic engineering.

Future research should focus on:

Pathway Elucidation: Utilizing transcriptomics and genomics to identify the specific cytochrome P450 enzymes, glycosyltransferases, and other catalytic proteins involved in the biosynthesis of this compound.

Enzymatic Engineering: Once the biosynthetic enzymes are identified, they can be subjected to engineering. infinitabiotech.com Techniques like directed evolution and rational design could be employed to modify these enzymes to: infinitabiotech.comsci-hub.senih.gov

Improve the yield of this compound in a heterologous expression system (e.g., yeast or E. coli).

Create novel analogues of this compound with potentially enhanced activity or improved pharmacological properties by altering the substrate specificity of the enzymes. infinitabiotech.com

Such studies would not only provide fundamental insights into plant natural product biosynthesis but also open avenues for the sustainable and scalable production of this compound and its derivatives.

Development of Novel Analytical Techniques for Detection and Quantification

The initial isolation and structural elucidation of this compound relied on conventional methods such as solvent extraction, chromatographic separation, and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov While effective for discovery, these methods are not optimal for the routine detection and quantification of the compound in biological matrices or for quality control of plant extracts.

A clear research gap exists in the development of sensitive and specific analytical methods for this compound. Future research should prioritize the development of methods such as:

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like mass spectrometry (LC-MS/MS), this technique would offer high sensitivity and specificity for quantifying this compound in complex mixtures. fda.govfda.gov

Immunoassays: The development of antibodies specific to this compound could enable the creation of rapid and high-throughput enzyme-linked immunosorbent assays (ELISAs) for screening large numbers of samples.

Validated analytical methods are a prerequisite for any advanced preclinical and clinical investigation, including pharmacokinetics, metabolism, and formulation studies.

Exploration of Additional Biological Activities in Novel Assay Systems

The known biological activities of this compound are primarily centered on its cytotoxicity and antifungal effects. nih.gov While significant, this likely represents only a fraction of its bioactivity spectrum. Many saponins are known to possess a wide range of pharmacological properties, including anti-inflammatory, immunomodulatory, and hypocholesterolemic effects. nih.govuj.edu.plnih.gov

A study on a methanol (B129727) extract of Sansevieria Trifasciata, which was found to contain sansevistatin 1 and other compounds, suggested a potential to lower triglyceride and blood glucose levels in rats. chemistryjournal.in This points towards possible metabolic regulatory functions. There is a clear opportunity for future research to explore the effects of pure this compound in novel and more complex assay systems. asu.edu Promising areas for investigation include:

Anti-inflammatory assays: Evaluating its ability to inhibit key inflammatory mediators such as cytokines and nitric oxide in cell-based models.

Immunomodulatory assays: Assessing its impact on the function of immune cells like lymphocytes and macrophages.

Metabolic disease models: Investigating its effects on glucose uptake, insulin (B600854) signaling, and lipid metabolism in relevant cell lines and animal models. chemistryjournal.innovartis.com

Anti-angiogenesis assays: Determining if it can inhibit the formation of new blood vessels, a key process in tumor growth. asu.edu

Screening this compound across a diverse array of modern biological assays could uncover novel therapeutic applications beyond its currently known activities.

Predictive Modeling and Computational Studies for Structure-Function Relationships

The relationship between the specific structural features of this compound and its biological functions is not well understood. While it is generally accepted that the aglycone and sugar moieties both play a role, the precise contributions of different functional groups are unclear. nih.govjst.go.jp

Computational chemistry and predictive modeling offer powerful tools to bridge this knowledge gap, yet no specific computational studies have been published for this compound. mdpi.com Future research in this area should involve:

Molecular Docking: Simulating the interaction of this compound with potential protein targets (e.g., enzymes, receptors) to predict binding affinities and modes.

Molecular Dynamics (MD) Simulations: Modeling the interaction of this compound with lipid bilayers to gain a more dynamic and detailed understanding of its membrane-disrupting effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of this compound analogues, computational models can be built to predict how changes in chemical structure will affect biological activity.

These in silico approaches can significantly accelerate the drug discovery process by guiding the rational design of more potent and selective derivatives of this compound, while also deepening our fundamental understanding of its bioactivity. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.